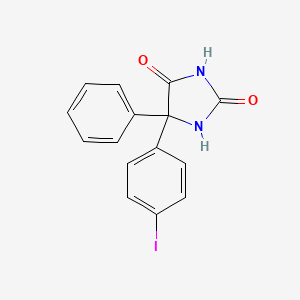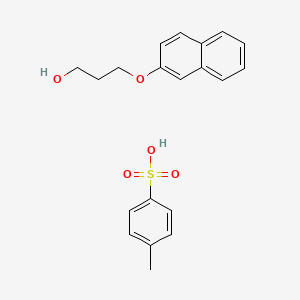![molecular formula C8H18N2O B14622364 3-[(E)-Methyldiazenyl]heptan-3-ol CAS No. 57910-20-0](/img/structure/B14622364.png)
3-[(E)-Methyldiazenyl]heptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-Methyldiazenyl]heptan-3-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of heptanol, featuring a methyldiazenyl group attached to the third carbon of the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-Methyldiazenyl]heptan-3-ol typically involves the diazotization of an appropriate amine precursor followed by a coupling reaction with a heptanol derivative. The reaction conditions often require a controlled temperature environment and the presence of catalysts to facilitate the formation of the methyldiazenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-Methyldiazenyl]heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The methyldiazenyl group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(E)-Methyldiazenyl]heptan-3-one.
Reduction: Formation of 3-[(E)-Methyldiazenyl]heptan-3-amine.
Substitution: Formation of various substituted heptanol derivatives.
Aplicaciones Científicas De Investigación
3-[(E)-Methyldiazenyl]heptan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(E)-Methyldiazenyl]heptan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methyldiazenyl group can participate in electron transfer reactions, influencing the activity of these targets. The hydroxyl group may also play a role in hydrogen bonding and other interactions that modulate the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Heptanol: A simple alcohol with a similar heptane backbone but lacking the methyldiazenyl group.
3-Heptanone: An oxidized form of 3-heptanol with a ketone functional group.
3-Heptanamine: A reduced form of 3-heptanol with an amine functional group.
Uniqueness
3-[(E)-Methyldiazenyl]heptan-3-ol is unique due to the presence of the methyldiazenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other heptanol derivatives and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
57910-20-0 |
|---|---|
Fórmula molecular |
C8H18N2O |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
3-(methyldiazenyl)heptan-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-4-6-7-8(11,5-2)10-9-3/h11H,4-7H2,1-3H3 |
Clave InChI |
JVSNFGJACICQCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(N=NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


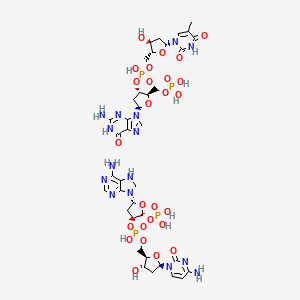
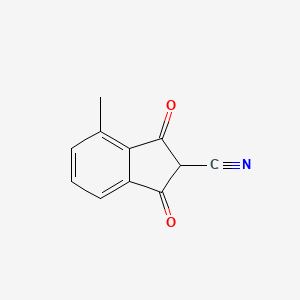
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)

![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)

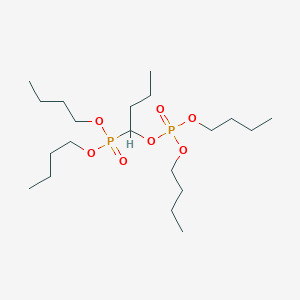
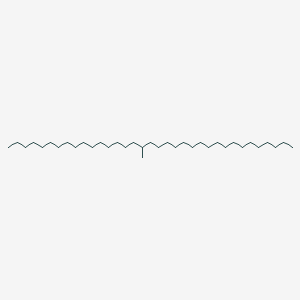
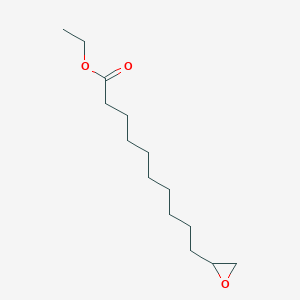
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
